molecular formula C20H17FN4O2S B2919535 N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-03-9

N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2919535
CAS No.: 1251705-03-9
M. Wt: 396.44
InChI Key: QMYBDPVCMFMOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . Inhibiting this target could prevent haemoglobin hydrolysis, which definitely hinders parasitic growth .

Mode of Action

The compound interacts with its target, falcipain-2, by binding to it and inhibiting its activity . This inhibition disrupts the normal functioning of the malaria parasite, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway involving the degradation of haemoglobin by the malaria parasite . By inhibiting falcipain-2, the compound prevents the parasite from obtaining the necessary nutrients from haemoglobin, thus disrupting its life cycle .

Pharmacokinetics

It’s known that the compound has a density of 16±01 g/cm3 and a boiling point of 6230±650 °C at 760 mmHg .

Result of Action

The result of the compound’s action is the disruption of the malaria parasite’s life cycle, leading to its death . This is achieved by inhibiting the activity of falcipain-2, preventing the parasite from obtaining necessary nutrients from haemoglobin .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a specific boiling point . Additionally, the compound’s efficacy might be influenced by the pH of the environment, as this can affect the compound’s interaction with its target.

Properties

IUPAC Name

N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-4-2-5-16(10-15)12-25(18-7-3-6-17(21)11-18)28(26,27)19-8-9-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYBDPVCMFMOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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